3-Quinolinecarboxylic acid, 4-(4-fluorophenyl)-2-methyl-, ethyl ester
Description
Chemical Structure: Ethyl 4-(4-fluorophenyl)-2-methylquinoline-3-carboxylate (CAS 121659-70-9) is a quinoline derivative with a 4-fluorophenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 3. Its molecular formula is C₁₉H₁₆FNO₂, with a molar mass of 309.33 g/mol .
The methyl group likely arises from alkylation or substitution during quinoline core formation.
Properties
CAS No. |
121659-70-9 |
|---|---|
Molecular Formula |
C19H16FNO2 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16FNO2/c1-3-23-19(22)17-12(2)21-16-7-5-4-6-15(16)18(17)13-8-10-14(20)11-9-13/h4-11H,3H2,1-2H3 |
InChI Key |
CMMBRYZVMWVLDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate under acidic conditions to form an intermediate, which is then cyclized to yield the quinoline core. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-METHYLQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-Fluorophenyl)-1,2-Dihydro-2-Oxo-Quinoline-3-Carboxylate
- CAS: 130954-99-3 (C₁₈H₁₄FNO₃, MW 311.31 g/mol) .
- Key Differences: The 1,2-dihydro-2-oxo group replaces the methyl group at position 2. Biological Implications: The oxo group may influence hydrogen bonding with targets, altering pharmacokinetics compared to the methylated analogue.
Ethyl 2-Cyclopropyl-4-(4-Fluorophenyl)-Quinoline-3-Carboxylate
- CAS: 148516-11-4 (C₂₁H₁₈FNO₂, MW 335.37 g/mol) .
- Key Differences :
- Cyclopropyl substituent at position 2 instead of methyl.
- Cyclopropane’s ring strain may enhance metabolic stability and alter steric interactions with enzymes.
- Physicochemical Impact : Higher molecular weight and hydrophobicity compared to the methyl-substituted compound.
3-Quinolinecarboxylic Acid, 1-(6-Amino-3,5-Difluoro-2-Pyridinyl)-8-Chloro-6,7-Difluoro-, Ethyl Ester
NSC 368390 (DuP-785): 6-Fluoro-2-(2'-Fluoro-Biphenyl-4-yl)-3-Methyl-4-Quinolinecarboxylic Acid Sodium Salt
- Structure: Sodium salt of a 4-quinolinecarboxylic acid derivative .
- Key Differences: Carboxylic acid at position 4 (vs. ethyl ester in the target compound). Biphenyl and fluorine substitutions enhance antitumor activity against colon and breast carcinomas. Solubility: Sodium salt formulation improves water solubility, enabling intravenous administration.
Biological Activity
3-Quinolinecarboxylic acid, 4-(4-fluorophenyl)-2-methyl-, ethyl ester (CAS Number: 121659-86-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16FNO2
- Molecular Weight : 335.37 g/mol
- Structure : The compound features a quinoline ring substituted with a fluorophenyl group and an ethyl ester functional group.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study evaluated various quinoline derivatives, including ethyl esters, against bacterial strains and found that they possess notable antibacterial effects. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anticancer Activity
Quinoline derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to 3-quinolinecarboxylic acid can inhibit the proliferation of cancer cell lines. For example, a derivative with a similar structure demonstrated potent activity against breast and colon cancer cells by inducing apoptosis through the activation of caspases .
Enzyme Inhibition
The compound has been noted for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it acts as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. This property suggests potential use in managing hyperlipidemia and related disorders .
The biological activity of 3-quinolinecarboxylic acid derivatives is largely attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds inhibit enzymes such as HMG-CoA reductase, leading to reduced cholesterol levels.
- Cell Cycle Arrest : Quinoline derivatives can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : They activate apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
Q & A
Basic: What established synthetic routes are reported for this compound?
Answer:
The synthesis typically involves multi-step protocols, including cyclocondensation, esterification, and functional group modifications. For example:
- Quinoline core formation : A modified Gould-Jacobs reaction may be employed, where aniline derivatives react with β-keto esters under acidic conditions to form the quinoline scaffold .
- Esterification : The carboxylic acid at position 3 is esterified using ethanol in the presence of catalytic sulfuric acid or phosphorus oxychloride (POCl₃), as described in analogous quinoline ester syntheses .
- Substituent introduction : The 4-(4-fluorophenyl) group is introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a fluorophenylboronic acid precursor .
Basic: What spectroscopic methods confirm its structure and purity?
Answer:
- NMR :
- ¹H NMR : Methyl (δ ~2.5 ppm), ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), and 4-fluorophenyl protons (δ 7.0–7.5 ppm) are key markers. Fluorine coupling in the aromatic region (¹⁹F NMR) confirms the para-fluoro substituent .
- ¹³C NMR : The ester carbonyl (δ ~165–170 ppm) and quinoline carbons (δ 120–150 ppm) are diagnostic .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Used for absolute configuration confirmation in structurally related quinolines .
Advanced: How can synthetic yields be optimized for the ethyl ester moiety?
Answer:
- Solvent selection : Diphenyl ether (boiling point ~259°C) facilitates high-temperature esterification without decomposition .
- Catalyst optimization : POCl₃ or thionyl chloride (SOCl₂) improves esterification efficiency compared to H₂SO₄ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .
Advanced: How to resolve contradictions in observed vs. predicted NMR data?
Answer:
- Dynamic effects : Rotameric equilibria of the ethyl ester group can split signals; variable-temperature NMR (VT-NMR) clarifies this .
- Impurity interference : Trace byproducts (e.g., unreacted carboxylic acid) may overlap signals. Purity assessment via HPLC (C18 column, acetonitrile/water + 0.1% TFA) is critical .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding spectral assignment .
Advanced: What stability challenges arise under varying pH and temperature?
Answer:
- Hydrolysis : The ethyl ester is labile in alkaline conditions (pH > 9). Stability studies in buffers (pH 2–12, 25–60°C) using HPLC monitor degradation .
- Thermal decomposition : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C). Storage at –20°C in inert atmospheres (argon) is recommended .
Advanced: How to evaluate bioactivity against microbial targets?
Answer:
- Antimycobacterial assays : Microplate Alamar Blue assays (MABA) test inhibition of Mycobacterium tuberculosis H37Rv, referencing 4-(1-adamantyl)quinoline analogs .
- Enzyme inhibition : Fluorescence-based assays (e.g., DNA gyrase inhibition) quantify IC₅₀ values. Positive controls include ciprofloxacin .
Basic: What chromatographic methods ensure purity for biological testing?
Answer:
- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 70:30 acetonitrile/water + 0.1% formic acid, flow rate 1 mL/min, UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄, eluent: chloroform/methanol (9:1), visualization under UV (254 nm) .
Advanced: How can computational modeling predict structure-activity relationships (SAR)?
Answer:
- Docking studies : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., DNA gyrase). The 4-fluorophenyl group’s hydrophobic interactions are prioritized .
- QSAR models : Comparative molecular field analysis (CoMFA) correlates substituent electronic effects (Hammett σ constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
